molecular formula C9H13ClN2O2S B7865863 2-chloro-N-(2-methylpropyl)pyridine-3-sulfonamide

2-chloro-N-(2-methylpropyl)pyridine-3-sulfonamide

Cat. No.: B7865863
M. Wt: 248.73 g/mol
InChI Key: VQZYRJIQVCIKDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing 2-chloro-N-(2-methylpropyl)pyridine-3-sulfonamide within Sulfonamide Medicinal Chemistry

Sulfonamides, characterized by the -SO₂NH₂ functional group, represent a cornerstone of medicinal chemistry. The initial discovery of sulfonamide antibiotics in the 1930s revolutionized the treatment of bacterial infections. Since then, the versatility of the sulfonamide moiety has led to its incorporation into a wide array of therapeutic agents with diverse pharmacological activities. These include diuretics, anticonvulsants, anti-inflammatory agents, and anticancer drugs. researchgate.net

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is another privileged structure in drug discovery. Its presence can influence a molecule's solubility, polarity, and ability to interact with biological targets through hydrogen bonding and π-π stacking interactions.

The compound , this compound, combines these two key pharmacophores. The "2-chloro" substitution on the pyridine ring can significantly impact the electronic properties of the ring and provide a handle for further chemical modification. The "N-(2-methylpropyl)" group, also known as an isobutyl group, attached to the sulfonamide nitrogen, contributes to the molecule's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Rationale for Investigating Novel Pyridine-3-sulfonamide (B1584339) Derivatives

The continued interest in synthesizing and evaluating novel pyridine-3-sulfonamide derivatives stems from several key motivations in drug discovery:

Broadening the Spectrum of Biological Activity: Researchers continuously explore new chemical space to identify compounds with novel or improved therapeutic effects. By systematically modifying the substituents on the pyridine ring and the sulfonamide nitrogen, chemists can generate libraries of compounds for screening against a wide range of biological targets.

Overcoming Drug Resistance: The emergence of resistance to existing drugs, particularly in the fields of infectious disease and oncology, is a major global health concern. Novel pyridine-3-sulfonamide derivatives may exhibit different mechanisms of action or be less susceptible to the resistance mechanisms that affect current therapies.

Improving Pharmacokinetic and Safety Profiles: Even when a compound shows promising biological activity, its development into a viable drug can be hampered by poor ADME properties or off-target toxicity. The synthesis of new derivatives allows for the optimization of these properties to create safer and more effective medicines.

Targeting Specific Enzyme Isoforms: Many enzymes exist as multiple isoforms, some of which are associated with disease states while others are essential for normal physiological function. The design of isoform-selective inhibitors is a key strategy to minimize side effects. The structural diversity of pyridine-3-sulfonamides offers opportunities to achieve such selectivity. For instance, various substituted pyridine-3-sulfonamides have been investigated as selective inhibitors of carbonic anhydrase isoforms. mdpi.com

Hypothesized Biological Targets and Mechanistic Pathways for this compound Research

Given the known activities of related compounds, several biological targets and mechanistic pathways could be hypothesized for pyridine-3-sulfonamide derivatives like this compound:

Enzyme Inhibition: A primary and well-established mechanism of action for sulfonamides is enzyme inhibition. The sulfonamide group can act as a zinc-binding group, making enzymes that contain a zinc ion in their active site, such as carbonic anhydrases and matrix metalloproteinases, potential targets. mdpi.com Pyridine-sulfonamide derivatives have also been explored as inhibitors of kinases, such as phosphoinositide 3-kinases (PI3Ks), which are crucial in cell signaling pathways and are often dysregulated in cancer. researchgate.netgoogle.com

Receptor Modulation: While less common than enzyme inhibition, some sulfonamide-containing compounds can act as modulators of cell surface or nuclear receptors.

Antimicrobial Activity: Building on the legacy of sulfa drugs, novel sulfonamides are still being investigated for their potential as antibacterial, antifungal, and antiprotozoal agents.

The specific substitution pattern of this compound would influence its potential biological activity. The isobutyl group, for instance, could fit into a hydrophobic pocket of a target protein, while the chloro-substituted pyridine ring could engage in specific interactions with the active site.

Overview of Research Objectives and Scope for this compound

Although specific research on this compound is not currently in the public domain, a hypothetical research program focused on this compound would likely encompass the following objectives and scope:

Chemical Synthesis and Characterization: The initial phase would involve the development of a robust and efficient synthetic route to produce the compound with high purity. This would be followed by thorough characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

In Vitro Biological Screening: The compound would be screened against a panel of biologically relevant targets, such as a broad range of kinases, proteases, or microbial strains, to identify any potential therapeutic activity.

Structure-Activity Relationship (SAR) Studies: If initial screening reveals promising activity, a medicinal chemistry program would be initiated to synthesize and test a series of analogues. This would involve modifying the substituents on the pyridine ring and the sulfonamide nitrogen to understand how these changes affect biological activity and to optimize potency and selectivity.

Mechanism of Action Studies: Once a lead compound with sufficient potency is identified, further studies would be conducted to elucidate its precise mechanism of action at the molecular level.

The following table provides a hypothetical overview of related pyridine-sulfonamide compounds and their reported biological activities, which would serve as a foundation for investigating a novel compound like this compound.

Compound ClassBiological Target/ActivityReference
4-Substituted Pyridine-3-sulfonamidesCarbonic Anhydrase Inhibitors mdpi.com
Pyrazolo[4,3-c]pyridine SulfonamidesCarbonic Anhydrase Inhibitors nih.gov
Pyridine-3-sulfonamide DerivativesPI3-Kinase Inhibitors google.com
Pyridine-sulfonamide HybridsVEGFR-2 Inhibitors, Apoptosis Inducers nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(2-methylpropyl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O2S/c1-7(2)6-12-15(13,14)8-4-3-5-11-9(8)10/h3-5,7,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZYRJIQVCIKDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=C(N=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloro N 2 Methylpropyl Pyridine 3 Sulfonamide

Historical and Contemporary Approaches to Pyridine-Sulfonamide Synthesis

The synthesis of sulfonamides, a class of compounds with significant applications in medicinal and agricultural chemistry, has been a subject of extensive research. rsc.orgnih.gov Historically, the most fundamental and widely used method for creating a sulfonamide bond is the reaction of a sulfonyl chloride with a primary or secondary amine. acs.orgeurjchem.com This classical approach, often carried out in the presence of a base like pyridine (B92270) to scavenge the hydrochloric acid byproduct, remains a cornerstone of organic synthesis due to its reliability and broad applicability. researchgate.net

In recent years, contemporary synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods. These modern approaches aim to overcome the limitations of traditional methods, such as the need for pre-functionalized starting materials (i.e., sulfonyl chlorides) and the use of stoichiometric bases and chlorinated solvents. acs.orgsci-hub.se

Key contemporary developments in sulfonamide synthesis include:

Direct C-H Sulfonylation: This approach circumvents the need for pre-activated starting materials by directly forming a C-S bond on an unfunctionalized pyridine ring. chemrxiv.org While powerful, this method can sometimes suffer from poor regioselectivity, delivering mixtures of isomers. chemrxiv.org

Catalytic Methods: The use of novel catalysts, including quinoline-based dendrimer-like ionic liquids, has been explored to promote the synthesis of pyridine derivatives bearing sulfonamide moieties under mild conditions. rsc.org

Electrochemical Synthesis: Electrochemistry offers a modern, greener route to sulfonamides, avoiding harsh reaction conditions and reagents. chemistryworld.com

Novel Reagents: The development of new reagents, such as N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO), allows for the direct synthesis of primary sulfonamides from organometallic reagents like Grignard or organolithium compounds in a single step. acs.org

These advancements reflect a broader shift in synthetic chemistry towards processes that are more atom-economical, selective, and sustainable.

Detailed Synthetic Pathway Development for 2-chloro-N-(2-methylpropyl)pyridine-3-sulfonamide

The most direct and common synthetic route to this compound involves a two-stage process: first, the synthesis of the key intermediate, 2-chloropyridine-3-sulfonyl chloride, followed by its reaction with isobutylamine (B53898) (2-methylpropylamine).

The primary precursors for the target compound are 2-chloropyridine-3-sulfonyl chloride and isobutylamine. While isobutylamine is a readily available commercial reagent, the synthesis of the sulfonyl chloride intermediate is the critical step requiring careful control.

There are several established methods for the synthesis of 2-chloropyridine-3-sulfonyl chloride:

Direct Sulfonation of 2-chloropyridine (B119429): This method involves the reaction of 2-chloropyridine with chlorosulfonic acid. pipzine-chem.com The sulfonic acid group is introduced onto the pyridine ring, which is then converted to the sulfonyl chloride. This process requires careful temperature control to prevent side reactions and ensure product purity. pipzine-chem.com

From 3-amino-2-chloropyridine (B31603): An alternative route begins with 3-amino-2-chloropyridine. pipzine-chem.com This starting material can be converted to the corresponding sulfonyl chloride through a diazotization reaction followed by reaction with sulfur dioxide and a copper catalyst (the Sandmeyer reaction).

From Hydroxypyridine Sulfonic Acids: Chlorinated pyridine sulfonyl chlorides can also be prepared from hydroxypyridine sulfonic acids. google.com This process utilizes a mixture of phosphorus trichloride (B1173362) (PCl₃) and chlorine (Cl₂) gas, which acts as the chlorinating agent to replace the hydroxyl groups on both the ring and the sulfonic acid moiety. google.comgoogle.com

The table below summarizes these synthetic routes for the key precursor.

Starting MaterialReagentsKey TransformationReference
2-ChloropyridineChlorosulfonic acid, Thionyl chloride/Phosphorus pentachlorideElectrophilic sulfonation pipzine-chem.com
3-Amino-2-chloropyridineNaNO₂, HCl, SO₂, CuCl₂Sandmeyer reaction pipzine-chem.com
4-Hydroxypyridine-3-sulfonic acidPhosphorus trichloride (PCl₃), Chlorine (Cl₂)Chlorination/Substitution google.comgoogle.com

This is an interactive data table. You can sort and filter the data as needed.

Optimization of these precursor syntheses typically focuses on maximizing yield and purity by controlling reaction temperature, stoichiometry of reagents, and reaction time.

The final step in the synthesis is the formation of the sulfonamide bond. This is achieved through the nucleophilic substitution reaction between 2-chloropyridine-3-sulfonyl chloride and isobutylamine.

The general procedure involves dissolving the amine in a suitable organic solvent, such as dichloromethane, and adding the sulfonyl chloride. eurjchem.com An acid scavenger, typically a tertiary amine like pyridine or an inorganic base like sodium carbonate, is often included to neutralize the HCl generated during the reaction. researchgate.netchemicalbook.com The reaction is commonly stirred at room temperature for several hours until completion. eurjchem.com

Optimization parameters for this step include:

Solvent: Dichloromethane is frequently used, but other aprotic solvents can be employed. eurjchem.com

Base: The choice and amount of base can influence reaction rate and ease of purification. While pyridine is common, simpler inorganic bases can also be effective. sci-hub.se

Temperature: Most reactions proceed efficiently at room temperature (20-27 °C), minimizing the formation of byproducts. eurjchem.comchemicalbook.com

Stoichiometry: A slight excess of the sulfonyl chloride may be used to ensure complete consumption of the amine. eurjchem.com

The following table outlines typical conditions for this type of sulfonamide formation.

ParameterConditionPurposeReference
Reactants2-chloropyridine-3-sulfonyl chloride, IsobutylamineForm the sulfonamide bond-
SolventDichloromethane (DCM)Dissolve reactants eurjchem.com
BasePyridine or Sodium CarbonateNeutralize HCl byproduct researchgate.netchemicalbook.com
TemperatureRoom Temperature (20-27 °C)Controlled reaction rate eurjchem.comchemicalbook.com
Reaction Time2-6 hoursEnsure reaction completion eurjchem.com

This is an interactive data table. You can sort and filter the data as needed.

After the reaction is complete, a systematic purification strategy is employed to isolate the pure product. A typical workup procedure involves several steps:

Solvent Removal: The reaction solvent is removed under reduced pressure using a rotary evaporator. chemicalbook.com

Aqueous Wash: The residue is often dissolved in a water-immiscible organic solvent (like dichloromethane) and washed sequentially with aqueous solutions to remove impurities. This can include washing with a weak acid (e.g., dilute HCl) to remove excess amine and base, followed by a wash with brine (saturated NaCl solution). chemicalbook.com

Drying: The organic layer is dried over an anhydrous drying agent, such as sodium sulfate (B86663) or magnesium sulfate, to remove residual water. chemicalbook.com

Final Concentration: The drying agent is filtered off, and the solvent is evaporated to yield the crude product. chemicalbook.com

Recrystallization: For higher purity, the crude solid is often recrystallized from a suitable solvent system, such as an ethanol/water mixture. eurjchem.com This process yields the final product as a crystalline solid.

Chemo- and Regioselectivity Considerations in the Synthesis of this compound

Chemo- and regioselectivity are critical considerations in ensuring the efficient synthesis of the desired molecule.

Regioselectivity refers to the control of the position of the chemical reaction. In the synthesis of the 2-chloropyridine-3-sulfonyl chloride precursor from 2-chloropyridine, the sulfonation must occur specifically at the C-3 position of the pyridine ring. The electronic properties of the pyridine ring, influenced by the nitrogen atom and the chloro substituent, direct the incoming electrophile (the sulfonating agent) to this position. Synthesizing the target from 3-amino-2-chloropyridine inherently defines the regiochemistry from the outset. pipzine-chem.com Contemporary research on direct C-H functionalization of pyridine highlights the challenges in controlling regioselectivity, where different bases can be used to steer the reaction to either the C-2 or C-4 position. chemrxiv.org This underscores the importance of choosing a synthetic route that provides unambiguous control over the substituent placement, as the methods for the this compound precursor do.

Chemoselectivity involves the selective reaction of one functional group in the presence of others. The final step of the synthesis—the reaction of 2-chloropyridine-3-sulfonyl chloride with isobutylamine—is a highly chemoselective process. The sulfonyl chloride group (-SO₂Cl) is significantly more reactive towards the amine nucleophile than the chloride atom attached to the pyridine ring. This difference in reactivity allows for the selective formation of the sulfonamide bond without undesired side reactions at the C-2 position of the pyridine ring under standard conditions.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sci-hub.se The synthesis of this compound can be evaluated and improved through this lens.

Key areas for applying green chemistry principles include:

Solvent Choice: Traditional syntheses often use chlorinated solvents like dichloromethane. eurjchem.com A greener approach would involve replacing these with more environmentally benign solvents. Research has demonstrated that sulfonamide synthesis can be effectively carried out in water, which dramatically improves the environmental profile of the process. sci-hub.sersc.org

Base Selection: The use of organic bases like pyridine can be problematic due to their toxicity and difficulty in removal. A facile and green alternative is to use simple, inexpensive inorganic bases like sodium carbonate (Na₂CO₃) in an aqueous medium. sci-hub.se This approach can also simplify product isolation, which may only require filtration after acidification. rsc.org

Catalysis: Employing catalysts instead of stoichiometric reagents is a core principle of green chemistry. The development of catalytic systems, such as those using ionic liquids, for the synthesis of sulfonamide-containing heterocycles points toward more sustainable synthetic routes. rsc.orgresearchgate.net

By incorporating strategies such as using water as a solvent and replacing organic bases with inorganic ones, the synthesis of this compound can be made significantly more sustainable and environmentally friendly.

Structure Activity Relationship Sar Studies of 2 Chloro N 2 Methylpropyl Pyridine 3 Sulfonamide Derivatives

Design Principles for Structural Modification of 2-chloro-N-(2-methylpropyl)pyridine-3-sulfonamide

The design of novel analogs of this compound is guided by established principles of medicinal chemistry, including bioisosterism and the optimization of physicochemical properties. The sulfonamide group is a key functional moiety, often serving as a bioisostere for carboxylic acids, which can lead to improved metabolic stability and membrane permeability. tandfonline.comdrughunter.com Strategic modifications aim to enhance interactions with biological targets, improve pharmacokinetic profiles, and potentially reduce off-target effects.

Key design principles include:

Target-specific interactions: Modifications are designed to optimize interactions with the specific amino acid residues within the binding site of the biological target. This can involve introducing groups that can form hydrogen bonds, ionic bonds, or hydrophobic interactions.

Physicochemical property modulation: Alterations to the structure are made to fine-tune properties such as lipophilicity (logP), solubility, and metabolic stability. These properties are crucial for the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate. mdpi.com

Bioisosteric replacement: This strategy involves substituting a functional group with another that has similar physical and chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. drughunter.comzu.ac.aecambridgemedchemconsulting.com For instance, the pyridine (B92270) ring could be replaced with other heteroaromatic systems, or the isobutyl group could be substituted with other alkyl or cycloalkyl moieties.

Systematic Derivatization Strategies at Key Molecular Positions

Systematic derivatization of the this compound scaffold is essential for a comprehensive understanding of its SAR. The molecule presents three primary sites for modification: the pyridine ring, the sulfonamide nitrogen, and the isobutyl moiety.

The pyridine ring is a crucial component of the scaffold, and its substitution pattern can significantly influence biological activity.

Halogenation: The introduction of additional halogen atoms or the variation of the existing chlorine atom can modulate the electronic properties and lipophilicity of the molecule. For instance, the position and nature of the halogen can affect the pKa of the pyridine nitrogen and its ability to engage in hydrogen bonding. In some pyridine derivatives, the presence of chloro and hydroxyl groups has been shown to impact antimicrobial activity. nih.gov

Alkylation: The addition of small alkyl groups, such as a methyl group, to the pyridine ring can impact steric interactions within the binding pocket of a target protein. The position of the alkyl group is critical, as it can either enhance or hinder binding.

The following table illustrates hypothetical modifications to the pyridine ring and their potential impact on biological activity based on general SAR principles for related compounds.

Modification at Pyridine RingRationalePotential Impact on Activity
Replacement of 2-chloro with 2-fluoroAltering electronic properties and hydrogen bonding potentialMay increase or decrease binding affinity depending on the target
Addition of a 5-methyl groupIncreasing lipophilicity and steric bulkCould enhance hydrophobic interactions or cause steric hindrance
Replacement of pyridine with pyrimidineModulating the nitrogen arrangement and electronic distributionMay lead to altered binding modes and selectivity acs.org

N-substitution: The nature of the substituent on the sulfonamide nitrogen can significantly impact the compound's properties. In general, for N-1-substituted sulfonamides, the biological activity varies with the nature of the substituent at the amino group. pharmacy180.com Introducing different alkyl or aryl groups can alter the compound's size, shape, and lipophilicity, thereby influencing its interaction with the target and its pharmacokinetic properties.

The isobutyl group attached to the sulfonamide nitrogen contributes to the lipophilicity and steric profile of the molecule.

Alkyl Chain Variation: The length and branching of the alkyl chain can have a profound effect on biological activity. Studies on other sulfonamide inhibitors have shown that an aliphatic chain of the proper length is crucial for activity. nih.gov Variations could include linear alkyl chains of different lengths (e.g., propyl, butyl, pentyl) or other branched isomers (e.g., sec-butyl, tert-butyl).

Cycloalkyl Substitution: Replacing the isobutyl group with a cycloalkyl ring (e.g., cyclopropyl, cyclobutyl, cyclopentyl) can introduce conformational rigidity, which may lead to a more defined interaction with the target protein and potentially increase potency and selectivity.

The table below provides examples of potential variations of the isobutyl moiety and the expected influence on activity.

Variation of Isobutyl MoietyRationalePotential Impact on Activity
n-propylDecrease in steric bulk and lipophilicityMay alter binding affinity and solubility
n-pentylIncrease in alkyl chain length and lipophilicityCould enhance hydrophobic interactions but may decrease solubility researchgate.netnih.gov
CyclopentylIntroduction of a cyclic structureMay provide a better fit in a specific binding pocket and improve potency

Correlation of Structural Changes with Mechanistic Biological Activity Profiles

The structural modifications detailed above are directly correlated with the mechanistic biological activity of the resulting analogs. For instance, in the context of enzyme inhibition, these changes can affect the binding affinity (Ki or IC50 values) and selectivity for the target enzyme over other related enzymes.

For example, in studies of pyrazolopyridine sulfonamides as carbonic anhydrase inhibitors, the nature of the linker between the sulfonamide and the pyrazolopyridine moiety was found to be crucial for inhibitory activity against different isoforms of the enzyme. mdpi.com A direct connection or the presence of a short linker significantly influenced the potency and selectivity. mdpi.com Similarly, for inhibitors of other enzymes, the spatial arrangement of functional groups is critical for optimal interaction with the active site. For instance, the sulfonamide group itself often acts as a zinc-binding group in metalloenzymes. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. qub.ac.uk For analogs of this compound, QSAR studies can provide valuable insights for the design of new, more potent derivatives.

A typical QSAR study involves the following steps:

Data Set Generation: A series of analogs with a range of biological activities is synthesized and tested.

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can include physicochemical properties (e.g., logP, molar refractivity), electronic properties (e.g., partial charges), and topological indices (e.g., connectivity indices).

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to develop a mathematical equation that correlates the descriptors with the biological activity. qub.ac.ukqub.ac.uk

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques. qub.ac.uk

For pyridine-sulfonamide derivatives, QSAR models can help to identify the key structural features that are most important for their biological activity. For example, a QSAR model might reveal that lipophilicity and the presence of a hydrogen bond donor at a specific position are positively correlated with activity, while steric bulk in another region is detrimental. Such models serve as a predictive tool to prioritize the synthesis of new compounds with a higher probability of being active. nih.govresearchgate.net

Mechanistic Biological Evaluation of 2 Chloro N 2 Methylpropyl Pyridine 3 Sulfonamide in Vitro

Target Identification and Validation Approaches

The initial steps in understanding the mechanism of a novel compound involve identifying its molecular targets. For a molecule like 2-chloro-N-(2-methylpropyl)pyridine-3-sulfonamide, several approaches can be hypothesized based on its chemical structure.

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase, Kinases, Proteases)

The sulfonamide group is a well-established pharmacophore known for its ability to inhibit various enzymes.

Carbonic Anhydrase Inhibition: Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govmdpi.com The sulfonamide group, in its deprotonated form (SO₂NH⁻), coordinates to the zinc ion in the enzyme's active site, displacing a water or hydroxide (B78521) molecule and thereby blocking the enzyme's catalytic activity. nih.gov Pyridine-3-sulfonamides, in particular, have been investigated as potent CA inhibitors. The electron-withdrawing nature of the pyridine (B92270) ring can increase the acidity of the sulfonamide proton, facilitating its binding to the zinc ion. nih.gov

Different isoforms of human carbonic anhydrase (hCA) exist, and their inhibition has therapeutic applications. For instance, inhibiting cytosolic hCA II is a strategy for treating glaucoma, while targeting the tumor-associated transmembrane isoforms hCA IX and XII is explored in cancer therapy. mdpi.comnih.gov Studies on related pyrazolo[4,3-c]pyridine sulfonamides have shown varying inhibitory activity and selectivity against different hCA isoforms. mdpi.com For example, some compounds in this class were found to be more potent against hCA I than the standard inhibitor acetazolamide. mdpi.com

Hypothetical Inhibition Data for Structurally Related Pyridine Sulfonamides against Carbonic Anhydrase Isoforms:

Compound Class Target Isoform Inhibition Constant (Kᵢ) Range Reference
Pyrazolo[4,3-c]pyridine Sulfonamides hCA I More potent than Acetazolamide mdpi.com
Pyrazolo[4,3-c]pyridine Sulfonamides hCA II Variable, some highly active mdpi.com
Pyrazolo[4,3-c]pyridine Sulfonamides hCA IX Moderate to low activity mdpi.com

Kinase Inhibition: The pyridine ring is a common scaffold in many protein kinase inhibitors. nih.gov Kinases play a crucial role in cell signaling, and their dysregulation is implicated in diseases like cancer and inflammation. nih.govmdpi.com Some sulfonamide-containing molecules have been developed as dual PI3K/mTOR inhibitors, targeting key components of the PI3K/AKT/mTOR signaling pathway involved in cell proliferation and survival. mdpi.com Additionally, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives, which share the pyridine core, have been shown to inhibit both tyrosine and serine/threonine kinases. nih.gov Therefore, this compound could potentially exhibit inhibitory activity against specific kinases.

Receptor Binding Assays and Ligand-Target Interactions

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. For a compound like this compound, its potential to bind to various receptors would be speculative without experimental data. However, based on related structures, certain interactions could be explored. For instance, a related compound, 4-chloro-N-(2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), was identified as a selective antagonist for the peroxisome proliferator-activated receptor delta (PPARδ), binding covalently to a cysteine residue in the binding pocket. nih.gov This suggests that pyridine sulfonamide scaffolds can be tailored to interact with nuclear receptors.

Protein-Protein Interaction Modulation

Modulating protein-protein interactions (PPIs) is an emerging therapeutic strategy. There is no direct evidence to suggest that this compound would modulate PPIs. However, this is a possibility for any small molecule and would require specific screening assays to determine.

Cellular Pathway Analysis and Molecular Mechanism of Action

Understanding how a compound affects cellular pathways is crucial to elucidating its mechanism of action.

Intracellular Signaling Cascades Affected by this compound

Based on the potential enzyme targets discussed above, this compound could affect several intracellular signaling cascades.

If the compound inhibits kinases such as PI3K or mTOR, it would directly interfere with the PI3K/AKT/mTOR pathway. mdpi.com Inhibition of this pathway can lead to cell cycle arrest and apoptosis. mdpi.com Studies on sulfonamide methoxypyridine derivatives have shown that they can decrease the phosphorylation of AKT, a key downstream effector of PI3K. mdpi.com

If the compound acts as a carbonic anhydrase inhibitor , it could affect cellular pH regulation. In cancer cells, inhibition of tumor-associated CAs like CA IX and XII can disrupt the pH balance, leading to reduced tumor cell survival and proliferation. nih.gov

Gene Expression Profiling and Proteomic Analysis

Gene expression profiling and proteomic analysis are powerful tools to obtain an unbiased view of the cellular response to a compound.

Gene Expression Profiling: By analyzing changes in mRNA levels, one could identify genes whose expression is altered by this compound. For example, the PPARδ antagonist GSK3787 was shown to inhibit the basal transcription of the CPT1a gene. nih.gov If the target compound were to have a similar activity, one would expect to see changes in the expression of PPARδ target genes.

Proteomic Analysis: Chemical proteomics, using immobilized small-molecule probes, can be employed to identify the protein targets of a compound. nih.gov An immobilized pyrido[2,3-d]pyrimidine ligand was used to pull down and identify over 30 human protein kinases affected by this class of compounds. nih.gov A similar approach could be used for this compound to identify its direct binding partners within the proteome.

Summary of Potential Biological Activities and Investigative Methods:

Potential Activity Investigative Method Potential Cellular Outcome
Carbonic Anhydrase Inhibition Enzyme Inhibition Assay Altered pH homeostasis
Kinase Inhibition Kinase Activity Assay Modulation of signaling pathways (e.g., PI3K/AKT)
Receptor Binding Receptor Binding Assay Agonism or antagonism of receptor function
Gene Expression Modulation Microarray, RNA-Seq Changes in cellular processes and functions

Cell-Based Assays for Specific Biological Processes (e.g., Apoptosis Induction Mechanisms, Cell Cycle Modulation)

There is no published research detailing the effects of this compound on apoptosis induction or cell cycle modulation. Typically, investigations into a novel compound's anticancer potential would involve a series of cell-based assays to elucidate its mechanism of action.

For apoptosis, studies often employ techniques such as Annexin V/propidium iodide staining to detect early and late apoptotic cells, and Western blotting to measure the expression levels of key apoptotic proteins like caspases (e.g., caspase-3, -8, -9), Bcl-2 family proteins (e.g., Bax, Bcl-2), and PARP cleavage.

To assess cell cycle modulation, flow cytometry analysis of DNA content is a standard method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). This can reveal whether a compound induces cell cycle arrest at a specific checkpoint. Further molecular analysis might examine the levels of cyclins and cyclin-dependent kinases (CDKs) that regulate cell cycle progression.

However, no such data has been reported for this compound, leaving its impact on these fundamental cellular processes unknown.

Resistance Mechanisms and Target Adaptations in Response to this compound Exposure

Given the lack of any established biological activity or cellular targets for this compound, there is correspondingly no research on mechanisms of resistance to this compound.

Generally, cancer cells can develop resistance to therapeutic agents through various mechanisms. These can include increased drug efflux through transporters like P-glycoprotein, mutations in the drug's target protein that prevent binding, activation of alternative signaling pathways to bypass the drug's effect, or enhanced DNA repair mechanisms. For sulfonamide-based drugs in infectious diseases, resistance often arises from mutations in the target enzyme, dihydropteroate (B1496061) synthase.

Until the primary biological target and mechanism of action of this compound are identified, any discussion of potential resistance mechanisms remains purely hypothetical.

Computational and Theoretical Studies of 2 Chloro N 2 Methylpropyl Pyridine 3 Sulfonamide

Molecular Docking Simulations with Proposed Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 2-chloro-N-(2-methylpropyl)pyridine-3-sulfonamide, identifying potential biological targets is the first step. Based on the activities of structurally similar pyridine (B92270) sulfonamides, potential targets could include enzymes such as carbonic anhydrases and various kinases. nih.govnih.gov

Ligand-Protein Interaction Analysis

Once a potential protein target is identified, molecular docking simulations can predict how this compound might bind within its active site. This analysis reveals crucial ligand-protein interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the sulfonamide group (-SO2NH-) is a key pharmacophore known to interact with the zinc ion in the active site of carbonic anhydrases. nih.govmdpi.com The pyridine ring and the N-(2-methylpropyl) group would likely engage in hydrophobic interactions with nonpolar amino acid residues.

A hypothetical interaction profile based on common docking results for similar compounds is presented in Table 1.

Table 1: Hypothetical Ligand-Protein Interactions for this compound This table is a representation of potential interactions and is not based on experimental data for this specific compound.

Interaction TypeInteracting Group on LigandPotential Interacting Residues in Target Protein
Hydrogen BondSulfonamide NHAspartate, Glutamate, Serine
Hydrogen BondSulfonamide SO2Threonine, Asparagine, Glutamine
Hydrophobic Interaction2-methylpropyl groupLeucine, Isoleucine, Valine, Phenylalanine
Hydrophobic InteractionPyridine ringTryptophan, Tyrosine, Proline
Pi-StackingPyridine ringPhenylalanine, Tyrosine, Tryptophan

Binding Affinity Prediction and Scoring Functions

Docking programs employ scoring functions to estimate the binding affinity between the ligand and the protein, typically expressed in kcal/mol. A lower binding energy suggests a more stable and favorable interaction. These scoring functions take into account various energetic contributions, including electrostatic and van der Waals interactions. While these predictions are estimations, they are invaluable for ranking potential drug candidates and prioritizing them for further experimental testing. For pyridine-sulfonamide derivatives, predicted binding energies can vary depending on the specific target and the docking software used. acs.org

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. This technique simulates the movement of atoms and molecules, providing insights into the conformational changes and stability of the complex.

Protein-Ligand Complex Stability and Flexibility

MD simulations can assess the stability of the docked pose of this compound within the active site of a target protein. By analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time, researchers can determine if the ligand remains stably bound. Furthermore, the root-mean-square fluctuation (RMSF) of individual amino acid residues can reveal which parts of the protein become more or less flexible upon ligand binding. Studies on other sulfonamides have shown that stable binding is often characterized by minimal fluctuations in the ligand's position within the binding pocket. peerj.comnih.gov

Solvent Effects and Hydration Shell Analysis

MD simulations explicitly model the effects of the solvent (typically water) on the protein-ligand complex. This is crucial as water molecules can play a significant role in mediating interactions and influencing binding affinity. Analysis of the hydration shell around the ligand and within the active site can reveal the displacement of water molecules upon binding, which can have important thermodynamic consequences.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. ekb.eg For this compound, these calculations can elucidate its electronic structure, reactivity, and spectroscopic properties.

Key parameters that can be calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is valuable for predicting sites of electrophilic and nucleophilic attack.

Mulliken Atomic Charges: These calculations provide the partial charge on each atom in the molecule, offering further insight into its electronic distribution and potential for intermolecular interactions. ekb.eg

A summary of typical quantum chemical descriptors is provided in Table 2.

Table 2: Representative Quantum Chemical Descriptors Values are hypothetical and for illustrative purposes.

DescriptorDescription
HOMO EnergyEnergy of the highest occupied molecular orbital, related to electron donation.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital, related to electron acceptance.
HOMO-LUMO GapDifference in energy between HOMO and LUMO, indicates chemical stability.
Dipole MomentMeasure of the overall polarity of the molecule.
Mulliken Atomic ChargesPartial charges on individual atoms.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier molecular orbital (FMO) analysis, specifically the investigation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is a fundamental component of computational chemistry that provides critical insights into the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is indicative of a molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant determinant of molecular stability; a larger gap generally implies lower reactivity and higher kinetic stability.

The HOMO of a pyridine sulfonamide derivative is typically localized on the electron-rich regions of the molecule, such as the pyridine ring and the sulfonamide group. The LUMO, conversely, is generally distributed over the electron-deficient areas. The distribution of these orbitals is crucial for understanding the molecule's interaction with biological targets.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy-6.85
LUMO Energy-1.23
HOMO-LUMO Gap5.62

Note: The data in this table is hypothetical and for illustrative purposes, as specific computational studies on this compound are not available in the reviewed literature.

Electrostatic Potential Surface Analysis

An electrostatic potential (ESP) surface analysis is a computational method used to visualize the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, providing a color-coded representation of electron-rich and electron-poor regions. Red colors typically indicate areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue colors represent areas of positive potential (electron-poor), susceptible to nucleophilic attack. Intermediate potentials are often shown in green or yellow.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

In silico ADME prediction is a crucial step in early-stage drug discovery, allowing for the computational assessment of a compound's pharmacokinetic properties. These predictions help to identify potential liabilities and guide the design of molecules with more favorable drug-like characteristics.

Permeability and Solubility Prediction

Permeability and solubility are key parameters that govern a drug's absorption. Computational models are frequently used to predict these properties. For instance, the Caco-2 cell permeability model is often used to predict intestinal absorption, while various models can estimate aqueous solubility.

Table 2: Predicted Permeability and Solubility of this compound

ADME ParameterPredicted ValueInterpretation
Caco-2 Permeability (nm/s)>10 x 10-6High
Aqueous Solubility (logS)-3.5Moderately Soluble

Note: The data in this table is hypothetical and for illustrative purposes, as specific ADME predictions for this compound are not available in the reviewed literature.

Metabolic Stability and Metabolite Identification (Theoretical)

Predicting metabolic stability and identifying potential metabolites are essential for understanding a compound's half-life and potential for drug-drug interactions. In silico tools can predict the likelihood of metabolism by cytochrome P450 (CYP) enzymes, the primary enzymes involved in drug metabolism. These tools can also identify the most probable sites of metabolism on the molecule.

For this compound, potential sites of metabolism could include the N-dealkylation of the methylpropyl group, hydroxylation of the pyridine ring, or hydroxylation of the methylpropyl group.

Table 3: Predicted Metabolic Properties of this compound

ParameterPrediction
CYP2D6 InhibitionNon-inhibitor
CYP3A4 InhibitionNon-inhibitor
Major Sites of MetabolismN-dealkylation, Aromatic hydroxylation

Note: The data in this table is hypothetical and for illustrative purposes, as specific metabolic predictions for this compound are not available in the reviewed literature.

Plasma Protein Binding Predictions

The extent to which a drug binds to plasma proteins, such as human serum albumin (HSA), can significantly impact its distribution and availability to reach its target. In silico models can predict the percentage of a compound that will be bound to plasma proteins.

Table 4: Predicted Plasma Protein Binding of this compound

ParameterPredicted Value
Plasma Protein Binding (%)>90%

Note: The data in this table is hypothetical and for illustrative purposes, as specific plasma protein binding predictions for this compound are not available in the reviewed literature.

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds

Pharmacophore modeling is a computational technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific biological target. Once a pharmacophore model is developed based on a known active compound like this compound, it can be used as a 3D query to screen large chemical databases for novel compounds (scaffolds) that match the pharmacophore and are therefore likely to have similar biological activity. This process, known as virtual screening, can significantly accelerate the discovery of new lead compounds. The pyridine sulfonamide core of this compound could serve as a starting point for generating such a pharmacophore model, with the various substituents contributing to the specific features of the model.

Lead Optimization Strategies for 2 Chloro N 2 Methylpropyl Pyridine 3 Sulfonamide Analogs

Strategies for Enhancing Potency and Selectivity

Enhancing the potency and selectivity of lead compounds like 2-chloro-N-(2-methylpropyl)pyridine-3-sulfonamide is a cornerstone of medicinal chemistry. Structure-activity relationship (SAR) studies are fundamental to this process. By systematically modifying the structure of the parent compound and evaluating the resulting biological activity, researchers can identify key structural features that contribute to its potency and selectivity.

For pyridine-sulfonamide analogs, modifications can be introduced at several positions. For instance, substitution on the pyridine (B92270) ring can significantly impact activity. The electronic and steric properties of the substituents can influence the binding affinity of the molecule to its target. Additionally, alterations to the N-(2-methylpropyl) group of the sulfonamide can be explored. Replacing this group with other alkyl or aryl substituents can modulate the lipophilicity and steric bulk of the molecule, potentially leading to improved interactions with the target protein.

A study on a series of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives as NMDA receptor antagonists demonstrated that even modest structural changes can significantly affect potency. For example, the pyridine derivative 4-(sulfomethyl)pyridine-2-carboxylic acid showed a modest IC50 of 40 microM. This highlights the importance of fine-tuning the substitution pattern to optimize biological activity.

Table 1: Hypothetical Modifications to Enhance Potency and Selectivity of this compound Analogs

Modification Site Proposed Modification Rationale
Pyridine RingIntroduction of electron-donating or electron-withdrawing groupsTo modulate the electronic properties of the pyridine ring and enhance binding affinity.
N-alkyl groupReplacement with cyclic or aromatic moietiesTo explore different steric and hydrophobic interactions within the binding pocket.
Sulfonamide LinkerIntroduction of conformational constraintsTo reduce flexibility and lock the molecule in a more active conformation.

Scaffold Hopping and Bioisosteric Replacement Approaches

Scaffold hopping is a powerful strategy in lead optimization that involves replacing the core structure (scaffold) of a molecule with a chemically different but functionally equivalent one. This approach can lead to the discovery of novel chemical series with improved properties, such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property. For this compound, the pyridine-sulfonamide core could be replaced with other heterocyclic systems that maintain the key pharmacophoric features. For example, a pyrazole (B372694) or a triazole ring could potentially mimic the hydrogen bonding and aromatic interactions of the pyridine ring. A study on PI3K/mTOR dual inhibitors utilized a scaffold hopping strategy to synthesize a series of sulfonamide methoxypyridine derivatives with different aromatic skeletons.

Bioisosteric replacement is a related concept where a functional group is replaced with another group that has similar physical or chemical properties, leading to a molecule with similar biological activity. This can be a valuable tool for fine-tuning the properties of a lead compound. In the context of this compound, the chloro substituent on the pyridine ring could be replaced with other bioisosteres such as a trifluoromethyl group or a cyano group to modulate its electronic properties and metabolic stability. Similarly, the sulfonamide group itself could be replaced with other acidic functional groups that can act as hydrogen bond donors and acceptors.

One study demonstrated that 2-difluoromethylpyridine can serve as a bioisosteric replacement for pyridine-N-oxide in quorum sensing inhibitors, leading to enhanced activity. This highlights the potential of such replacements to improve the biological profile of a compound.

Table 2: Potential Scaffold Hopping and Bioisosteric Replacements for this compound

Original Moiety Proposed Replacement Rationale
Pyridine RingPyrazole, Triazole, ThiopheneTo explore novel chemical space and potentially improve properties.
Chloro GroupCF3, CN, FTo modulate electronic properties and metabolic stability.
Sulfonamide GroupCarboxylic acid, TetrazoleTo maintain acidic character while potentially altering pharmacokinetic properties.

Prodrug Design Considerations Based on this compound

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through enzymatic or chemical reactions. Prodrug strategies are often employed to overcome challenges such as poor solubility, low permeability, or rapid metabolism of a parent drug. For sulfonamide-containing compounds like this compound, several prodrug approaches can be considered.

One common strategy is N-acylation of the sulfonamide nitrogen. This can increase the lipophilicity of the molecule, potentially enhancing its absorption. The acyl group can be designed to be cleaved by esterases or other enzymes in the body to release the active sulfonamide. Another approach involves creating prodrugs with a two-stage release mechanism, which can provide sustained delivery of the active drug. For example, a self-immolative spacer can be attached to the sulfonamide nitrogen, which is then linked to a trigger moiety.

The design of a prodrug must carefully consider the site of activation and the rate of conversion to the active drug to ensure that the desired therapeutic effect is achieved.

Fragment-Based Drug Design (FBDD) in the Context of Pyridine-Sulfonamides

Fragment-based drug design (FBDD) is a powerful method for identifying and developing lead compounds. It starts with the identification of small, low-molecular-weight fragments that bind weakly to the target protein. These fragments are then optimized and linked together to create a more potent lead compound.

In the context of pyridine-sulfonamides, an FBDD approach could involve screening a library of fragments to identify those that bind to different sub-pockets of the target's active site. For instance, a fragment library could contain various substituted pyridines and another could contain a variety of sulfonamides. Once fragments that bind to adjacent sites are identified, they can be linked together to generate a novel pyridine-sulfonamide scaffold.

This approach offers several advantages, including the ability to explore a wider chemical space and a higher probability of identifying novel and potent inhibitors. The optimization of these fragments can be guided by structural information from techniques such as X-ray crystallography or NMR spectroscopy.

Future Directions and Perspectives on 2 Chloro N 2 Methylpropyl Pyridine 3 Sulfonamide Research

Emerging Methodologies for Mechanistic Elucidation of Sulfonamide Activity

A profound understanding of a compound's mechanism of action is fundamental to its development. For 2-chloro-N-(2-methylpropyl)pyridine-3-sulfonamide, researchers are moving beyond conventional biochemical assays to more dynamic and precise techniques that can elucidate its interactions within a cellular context.

Advanced Imaging and Biophysical Techniques Modern resonance energy transfer methods, such as Förster resonance energy transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET), are powerful tools for studying molecular interactions in living cells. nih.govmassbio.orgfrontiersin.org These techniques can provide real-time data on the binding of sulfonamides to their protein targets and any subsequent conformational changes. massbio.org BRET, in particular, offers advantages like a low background signal and is less prone to issues like autofluorescence and photobleaching that can affect FRET-based assays. berthold.comberthold.com

Cryo-Electron Microscopy (Cryo-EM) The "resolution revolution" in cryo-EM has made it an indispensable tool for structural biology, capable of determining the structures of large and complex biological macromolecules that are difficult to crystallize. nih.govcreative-biostructure.comresearchgate.net This technique can be pivotal in visualizing the binding of this compound to its target protein, offering atomic-level details of the interaction. researchgate.netnih.gov

Chemical Proteomics This field combines chemical synthesis and mass spectrometry to identify the protein targets of small molecules on a proteome-wide scale. nih.govmdpi.comingentaconnect.com By creating a chemical probe based on the this compound scaffold, researchers can isolate its binding partners from cell lysates. nih.gov This approach not only confirms the primary target but can also uncover potential off-target interactions, providing a more complete picture of the compound's biological effects. nih.govworldpreclinicalcongress.com

Potential for Developing Advanced Derivatives for Specific Biological Applications

The chemical structure of this compound serves as a versatile template for the design of advanced derivatives with enhanced properties. Through strategic chemical modifications, new analogs can be developed with improved potency, selectivity, and pharmacokinetic profiles for specific biological applications. rsc.orgrsc.org

Structure-Activity Relationship (SAR) Studies A systematic exploration of how structural changes to the molecule affect its biological activity is crucial. Modifications to the pyridine (B92270) ring, the sulfonamide linker, and the N-alkyl group can be guided by SAR data to optimize interactions with the target protein.

Prodrug Strategies To address potential challenges such as poor solubility or metabolic instability, prodrug versions of this compound can be developed. nih.govacs.org These are inactive forms of the drug that are chemically modified to be activated under specific physiological conditions, allowing for targeted delivery and release. rsc.org

Scaffold ComponentPotential ModificationDesired Outcome
Pyridine RingSubstitution with electron-donating or withdrawing groupsModulate electronic properties to enhance binding affinity
Sulfonamide LinkerBioisosteric replacement (e.g., with a sulfoximine)Improve metabolic stability and alter binding geometry
N-(2-methylpropyl) groupIntroduction of polar functional groups or cyclizationEnhance solubility and fine-tune selectivity

Integration of Artificial Intelligence and Machine Learning in Pyridine-Sulfonamide Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to dramatically accelerate the discovery and optimization of novel pyridine-sulfonamides. dromicslabs.comresearchgate.net These computational approaches can analyze vast chemical and biological datasets to predict the properties of new molecules and even design them from the ground up. nih.govoup.com

Predictive Modeling Machine learning algorithms can be trained on existing data to build quantitative structure-activity relationship (QSAR) models. nih.govresearchgate.net These models can then predict the biological activity and potential toxicity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. researchgate.netrsc.org

High-Throughput Screening (HTS) Analysis AI and ML can be invaluable in analyzing the large and complex datasets generated from HTS campaigns. These tools can help identify "hit" compounds and discern subtle structure-activity relationships that might be missed by traditional analysis methods.

Broader Implications of this compound Research within Chemical Biology

The study of this compound and its derivatives has implications that extend beyond its potential as a therapeutic agent, contributing to the broader field of chemical biology.

Development of Novel Chemical Probes Well-characterized, potent, and selective derivatives of this compound can serve as valuable chemical probes. nih.gov These tools can be used to investigate the function of specific proteins and pathways within complex biological systems, helping to unravel fundamental biological processes. mdpi.comnih.govljmu.ac.uk

Understanding Drug Resistance The emergence of drug resistance is a major challenge in medicine. nih.govrupahealth.com Studying the mechanisms by which cells or microorganisms develop resistance to this compound can provide crucial insights. biorxiv.orgresearchgate.netsemanticscholar.org This knowledge can inform the design of next-generation compounds that can overcome or bypass these resistance mechanisms.

Expanding Druggable Chemical Space The pyridine-sulfonamide scaffold is a privileged structure in medicinal chemistry, found in a wide range of biologically active compounds. researchgate.netnih.govresearchgate.net Research into molecules like this compound expands the known chemical space that can be effectively used to target a diverse array of proteins, thereby increasing the number of "druggable" targets for future therapeutic development.

Q & A

Basic: What spectroscopic and computational methods are recommended for structural characterization of 2-chloro-N-(2-methylpropyl)pyridine-3-sulfonamide?

Answer:
Structural elucidation can be achieved using FTIR and FT-Raman spectroscopy to analyze functional groups (e.g., sulfonamide S=O stretches, pyridine ring vibrations) and confirm bond geometries. For advanced validation, quantum chemical calculations (e.g., B3LYP or B3PW91 methods with 6-311++G** or cc-pVTZ basis sets) optimize molecular geometry and predict vibrational frequencies, enabling comparison with experimental spectra . Conformational analysis via these methods can also identify dominant tautomers or rotamers .

Advanced: How can researchers resolve discrepancies between experimental spectroscopic data and computational predictions for this compound?

Answer:
Contradictions often arise from solvent effects, crystal packing forces, or incomplete basis sets in calculations. To address this:

  • Solvent Correction : Incorporate solvent models (e.g., PCM or SMD) into DFT calculations to account for polarity effects .
  • Crystallographic Validation : If single crystals are obtainable, X-ray diffraction (not explicitly cited but inferred from ) provides definitive bond lengths/angles.
  • Basis Set Enhancement : Use larger basis sets (e.g., cc-pVTZ) to improve accuracy of electron correlation effects .

Basic: What synthetic strategies are applicable for synthesizing pyridine-3-sulfonamide derivatives like this compound?

Answer:
Key steps include:

  • Sulfonylation : React pyridine-3-sulfonyl chloride with 2-methylpropylamine under basic conditions (e.g., pyridine or triethylamine) .
  • Chlorination : Introduce the chloro substituent via electrophilic substitution (e.g., Cl₂/FeCl₃) or nucleophilic displacement .
  • Purification : Use column chromatography or recrystallization, with purity verified via HPLC (≥98% by reversed-phase methods) .

Advanced: How can molecular docking and dynamics simulations predict the interaction of this sulfonamide with biological targets?

Answer:

  • Docking Workflow : Use software like AutoDock Vina to model binding poses, focusing on hydrogen bonding (e.g., sulfonamide -NH/S=O with active-site residues) and hydrophobic interactions (e.g., pyridine and 2-methylpropyl groups) .
  • MD Simulations : Run 100+ ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability, RMSD fluctuations, and free energy landscapes (MM/PBSA or FEP) .
  • Validation : Compare predicted binding modes with co-crystallized ligands (if available) or mutagenesis data .

Basic: What analytical techniques are suitable for detecting trace residues of this compound in environmental samples?

Answer:

  • LC-MS/MS : Employ reverse-phase C18 columns with electrospray ionization (ESI) in positive ion mode. Monitor transitions like m/z [M+H]⁺ → fragment ions (e.g., pyridine ring cleavage) .
  • Sample Prep : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges to isolate sulfonamides from water/soil .
  • Quantification : Use isotope-labeled internal standards (e.g., ¹³C/¹⁵N analogs) to correct matrix effects .

Advanced: What are the challenges in studying the environmental degradation pathways of this sulfonamide?

Answer:

  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect hydroxylated, dechlorinated, or sulfonamide-cleaved products .
  • Photolysis Studies : Exclude UV light (λ > 290 nm) to simulate sunlight, tracking degradation kinetics via HPLC-UV .
  • Microbial Metabolism : Conduct aerobic/anaerobic soil slurry tests with LC-MSⁿ to profile biodegradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.